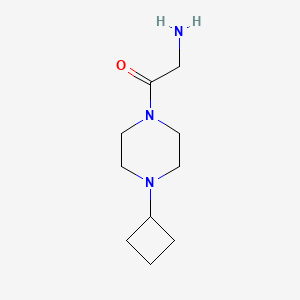

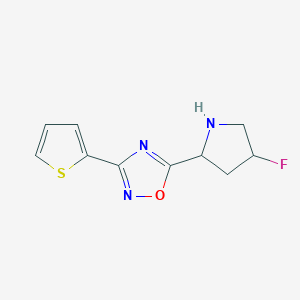

![molecular formula C10H16ClNO2 B1478793 2-chloro-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propan-1-one CAS No. 2098038-83-4](/img/structure/B1478793.png)

2-chloro-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propan-1-one

Vue d'ensemble

Description

The compound “2-chloro-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propan-1-one” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is fused with a furo ring, which is a five-membered ring with four carbon atoms and one oxygen atom . The molecule also contains a chloro group and a propanone group.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyridine and furo rings. Pyridine derivatives can be synthesized through several methods, including the condensation of acetylene derivatives . Furo rings can be synthesized through the cyclization of appropriate precursors . The exact synthesis pathway would depend on the specific substituents and their positions on the rings .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of the atoms and the bonds between them. The presence of the pyridine and furo rings would impart aromatic character to the molecule. The chloro group would be a polar, electron-withdrawing group, while the propanone group would introduce a carbonyl functional group into the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The pyridine ring is relatively stable but can undergo electrophilic substitution reactions. The furo ring is more reactive and can undergo a variety of reactions, including oxidation and reduction . The chloro group can be replaced by other groups in nucleophilic substitution reactions, and the carbonyl group of the propanone can undergo addition reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar chloro and carbonyl groups would likely make it polar and potentially soluble in polar solvents. The aromatic rings could contribute to its stability and possibly its color .Applications De Recherche Scientifique

Chemical Synthesis and Reactivity

The synthesis and characterization of furo[3,2-c]quinoline derivatives, such as the one obtained from the Diels-Alder reaction of an N-benzylideneaniline and 2,3-dihydrofuran, highlight the potential of these compounds in constructing complex molecular architectures. These reactions, catalyzed by metal halides like ZrCl4, showcase the compound's utility in synthetic organic chemistry and materials science for creating new molecules with potentially valuable properties (Ravikumar et al., 2004).

Another study demonstrates the complexation of a tetradentate ligand, which results from the condensation of 2-pyridinecarbaldehyde with N-(2- Aminoethyl)propane-1,3-diamine, to Cadmium(II). This work illustrates the compound's role in forming coordination complexes, which could have implications for catalysis, material science, and the study of metal-organic frameworks (Hakimi et al., 2013).

Materials Chemistry and Catalysis

The synthesis and reactions of 5-aminofuro[3,2-c]pyridinium tosylates and substituted furo[3,2-c]pyridine N-oxides discuss the creation of novel organic materials with unique electrochemical and photophysical properties. These compounds' ability to undergo various transformations could be leveraged in developing new materials or chemical sensors (Bencková & Krutošíková, 1999).

Research into alpha-nitro ketone as an electrophile and nucleophile for synthesizing 2-nitromethylenetetrahydrothiophene and -tetrahydrofuran explores the compound's utility in probing nicotinic acetylcholine receptor interactions, providing insights into bioactive molecule design and the study of receptor-ligand interactions (Zhang, Tomizawa, & Casida, 2004).

Mécanisme D'action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on its interactions with biological targets. If it’s used as a reagent in a chemical reaction, its mechanism would depend on the nature of the reaction .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridin-5-yl)-2-chloropropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16ClNO2/c1-7(11)10(13)12-3-2-8-5-14-6-9(8)4-12/h7-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMRQTEKPSPEIGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCC2COCC2C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(6-Chloropyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B1478718.png)

![2-chloro-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one](/img/structure/B1478720.png)

![4-(6-Hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)cyclohexane-1-carboxylic acid](/img/structure/B1478721.png)

![3-(5-Aminopyridin-2-yl)-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B1478722.png)

![2-Amino-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B1478724.png)

![2-(6-Oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-ol](/img/structure/B1478726.png)